Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR
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Overview
Description
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is an organic compound with the molecular formula C5H7N3O2S It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of appropriate catalysts and reaction conditions would apply to large-scale synthesis as well.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the ester group.
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ester group and has a thiol group instead of a mercapto group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the mercapto group.
Uniqueness
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the ester and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
68984-32-7 |
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Molecular Formula |
C5H7N3O2S |
Molecular Weight |
173.20 g/mol |
IUPAC Name |
methyl 4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3(4(9)10-2)6-7-5(8)11/h1-2H3,(H,7,11) |
InChI Key |
CFDIVJPYNDPUMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C(=O)OC |
Origin of Product |
United States |
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